2,6-Di(2-furyl)-4,4-dimethyl-3,5-dinitropiperidine
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Overview
Description
2,6-Di(2-furyl)-4,4-dimethyl-3,5-dinitropiperidine is a complex organic compound characterized by the presence of two furyl groups, two nitro groups, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(2-furyl)-4,4-dimethyl-3,5-dinitropiperidine typically involves multi-step organic reactions. One common method starts with the preparation of 2,6-di(2-furyl)-3,5-dimethyl-4-piperidinone, which is then nitrated to introduce the nitro groups at the 3 and 5 positions. The reaction conditions often involve the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(2-furyl)-4,4-dimethyl-3,5-dinitropiperidine can undergo various chemical reactions, including:
Oxidation: The furyl groups can be oxidized to form furanones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of diamines.
Substitution: Formation of substituted piperidines.
Scientific Research Applications
2,6-Di(2-furyl)-4,4-dimethyl-3,5-dinitropiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,6-Di(2-furyl)-4,4-dimethyl-3,5-dinitropiperidine involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furyl groups may also contribute to the compound’s activity by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Di(2-furyl)-3,5-dimethyl-4-piperidinone: Lacks the nitro groups but shares the piperidine and furyl structures.
2,6-Di(2-furyl)-3,5-dimethyl-4-piperidine: Similar structure but without the nitro groups.
Uniqueness
2,6-Di(2-furyl)-4,4-dimethyl-3,5-dinitropiperidine is unique due to the presence of both nitro and furyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,6-bis(furan-2-yl)-4,4-dimethyl-3,5-dinitropiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6/c1-15(2)13(17(19)20)11(9-5-3-7-23-9)16-12(14(15)18(21)22)10-6-4-8-24-10/h3-8,11-14,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSGTJWBIMDLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(NC(C1[N+](=O)[O-])C2=CC=CO2)C3=CC=CO3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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